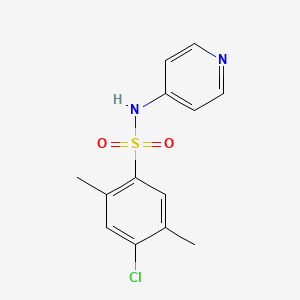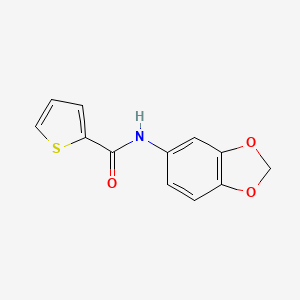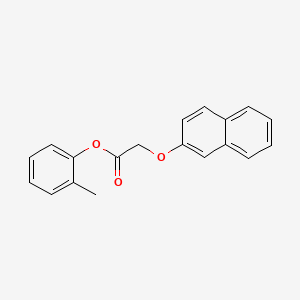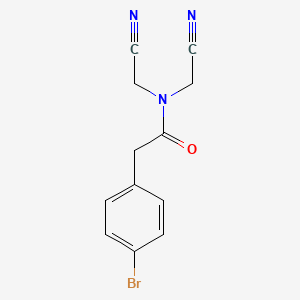
4-chloro-2,5-dimethyl-N-4-pyridinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves chlorination, sulfonation, amination, and sometimes condensation steps to introduce specific functional groups. For instance, the synthesis process has been improved for related compounds by optimizing reaction conditions, which might include steps like chlorination and condensation to achieve higher yields (Zhang De-jun, 2006).
Molecular Structure Analysis
Crystal and molecular structure analysis often involves X-ray diffraction techniques to determine the arrangement of atoms within a molecule and its electronic structure. For similar compounds, structural characterization has been performed using single-crystal X-ray diffraction, revealing detailed geometric parameters and confirming specific isomeric forms (L. Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonamides like 4-chloro-2,5-dimethyl-N-4-pyridinylbenzenesulfonamide can undergo various chemical reactions, including interactions with nucleophiles, electrophiles, or even participation in catalytic cycles. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of alcohols, illustrating the reactivity of similar nitrogen-containing compounds (Zhihui Liu et al., 2014).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline form, can significantly affect a compound's applications. The conformational polymorphism of sulfapyridine, a compound with a similar sulfonamide group, highlights the importance of physical form in defining properties like solubility and stability (I. Bar & J. Bernstein, 1985).
Chemical Properties Analysis
The chemical properties of sulfonamides are influenced by their functional groups, leading to varied reactivity patterns. For instance, the synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides demonstrated the role of the sulfonamide group in inhibiting certain enzymes, which can be related to the chemical behavior of similar compounds (H. Nakayama et al., 2011).
特性
IUPAC Name |
4-chloro-2,5-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-8-13(10(2)7-12(9)14)19(17,18)16-11-3-5-15-6-4-11/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPGPHUCLUUION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)

![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)

![2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5534543.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5534550.png)
![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)

![6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B5534573.png)

![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5534583.png)
![5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5534590.png)
